Home > Products > Screening Compounds P52740 > 3'-c-Ethynyladenosine
3'-c-Ethynyladenosine -

3'-c-Ethynyladenosine

Catalog Number: EVT-1581319
CAS Number:
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3'-C-ethynyladenosine can be achieved through several methods, primarily involving glycosylation reactions where the ethynyl group is introduced at the 3' position of the ribose sugar.

  1. Glycosylation Reaction: The synthesis often begins with a protected ribofuranose sugar, which is subjected to glycosylation with an appropriate purine base under acidic or Lewis acid conditions. This step is crucial for ensuring regioselectivity and stereochemistry in the final product.
  2. Sonogashira Reaction: A common method for introducing the ethynyl group involves the Sonogashira coupling reaction. This reaction typically employs copper catalysts to facilitate the coupling between an aryl halide and an alkyne, allowing for precise modification at the 3' position .
  3. Deprotection Steps: Following the coupling reactions, protecting groups are removed under mild acidic conditions to yield the final product, 3'-C-ethynyladenosine, while preserving its nucleoside structure .
Molecular Structure Analysis

The molecular structure of 3'-C-ethynyladenosine can be described as follows:

  • Molecular Formula: C12_{12}H13_{13}N5_5O4_4
  • Molecular Weight: 291.26 g/mol
  • Structure Details: The compound consists of a ribose sugar backbone with an ethynyl substituent at the 3' position and an adenine base attached at the 9 position of the sugar ring.

Structural Data

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the chemical environment of hydrogen and carbon atoms within the molecule, confirming structural assignments based on chemical shifts and coupling constants.
  • Crystallography: X-ray crystallography can also be employed to determine precise three-dimensional arrangements within crystalline forms of 3'-C-ethynyladenosine.
Chemical Reactions Analysis

3'-C-Ethynyladenosine participates in various chemical reactions that are significant for its applications:

  1. Click Chemistry: The terminal alkyne functional group allows for copper(I)-catalyzed click reactions, facilitating bioconjugation with azides for labeling purposes in biological studies .
  2. Polymerization Reactions: As a nucleoside analog, it can be incorporated into RNA strands during transcription processes, enabling studies on RNA synthesis dynamics and poly(A) tail formation .
  3. Inhibition Studies: Research has indicated that such modified nucleotides can inhibit RNA-dependent polymerases, providing insights into their potential therapeutic applications against viral infections .
Mechanism of Action

The mechanism of action for 3'-C-ethynyladenosine primarily revolves around its incorporation into RNA during transcription:

  1. Incorporation into RNA: When introduced into cells, it can replace natural adenosine during RNA synthesis by RNA polymerases I, II, and III.
  2. Impact on Poly(A) Tail Dynamics: The compound's incorporation affects mRNA stability and processing by influencing poly(A) tail addition through interactions with poly(A) polymerase enzymes .
  3. Inhibition Mechanism: Studies have shown that 3'-C-ethynyladenosine can act as an inhibitor of RNA-dependent RNA polymerases by mimicking natural substrates but disrupting normal polymerization processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water up to concentrations of 4 mM in phosphate-buffered saline (PBS).

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but should be stored at -20 °C for long-term use.
  • Purity: High purity (>95%) is essential for reliable experimental results.

Relevant Data

Applications

The scientific applications of 3'-C-ethynyladenosine are diverse:

  1. RNA Synthesis Monitoring: Used extensively in studies monitoring mRNA synthesis and processing due to its ability to integrate into nascent RNA transcripts.
  2. Cellular Metabolism Studies: Facilitates investigations into cellular metabolism by allowing researchers to track newly synthesized RNA molecules through click chemistry techniques .
  3. Antiviral Research: Its properties make it a candidate for developing antiviral agents targeting viral replication mechanisms by inhibiting polymerases involved in viral RNA synthesis .
Introduction to 3'-C-Ethynyladenosine in Medicinal Chemistry

3'-C-Ethynyladenosine represents a strategically engineered nucleoside analogue featuring a carbon-ethynyl branch at the 3' position of its ribose sugar. This modification places it within the broader category of C3'-branched nucleosides, a class distinguished by substitutions that profoundly alter molecular interactions with viral polymerases and cellular enzymes. Unlike natural nucleosides, which serve as fundamental building blocks of nucleic acids, this synthetic analogue exemplifies the rational design approach in medicinal chemistry—modifying scaffold components to enhance target specificity, metabolic stability, and therapeutic efficacy against resistant pathogens. Its structural framework combines the adenine base with a ribose-modified sugar, positioning it as a chemical tool for probing biochemical pathways and developing antiviral/anticancer agents [4] [9].

Discovery and Historical Context of C3'-Branched Nucleosides

The development of C3'-branched nucleosides emerged from systematic efforts to overcome limitations of early nucleoside therapeutics. Initial discoveries in the arabinosyl nucleoside series (e.g., Ara-C, vidarabine) during the 1960s–1970s demonstrated that sugar modifications could impart significant antiviral and anticancer activity. Ara-C (cytarabine), approved in 1969, became a cornerstone for leukemia treatment by inhibiting DNA polymerase after intracellular phosphorylation. However, its clinical utility was hampered by metabolic instability (rapid deamination) and dose-limiting toxicities [1].

The 1980s–1990s saw strategic advances with fluorinated analogues like fludarabine. Fluorine’s electronegativity conferred metabolic resistance by impeding enzymatic degradation while stabilizing glycosidic bonds. Concurrently, acyclovir (and later tenofovir) validated the utility of acyclic sugar moieties, broadening design paradigms beyond ring-modified sugars [1] [9].

C3'-ethynyl derivatives arose in the 2000s as an evolution of these efforts. The rigid linear ethynyl group (-C≡CH) was introduced to exploit steric and electronic effects distinct from halogens or methyl groups. Early syntheses leveraged Sonogashira coupling and alkyne-azide cycloadditions ("click chemistry") to install alkynyl branches, enabling precise exploration of structure-activity relationships (SAR) at the C3' position [5] [7].

Table 1: Evolution of Key Sugar-Modified Nucleoside Analogues

EraRepresentative CompoundsModification TypeTherapeutic Impact
1960s–1970sAra-C, vidarabineArabinose sugar (2'-OH inversion)First antivirals/anticancer agents; established proof of concept
1980s–1990sFludarabine, gemcitabine2'-Deoxy-2'-fluoro substitutionImproved nuclease resistance; expanded oncology use
1990s–2000sTenofovir, adefovirAcyclic phosphonateEnhanced bioavailability; HBV/HIV inhibition
2000s–Present3'-C-Ethynyladenosine3'-Ethynyl branchSuperior metabolic stability; activity against resistant strains

Significance of Ethynyl Modifications in Nucleoside Analogue Design

Steric and Electronic Effects

The ethynyl group (-C≡CH) imposes distinct conformational constraints on the ribose ring. Unlike fluorine, which "locks" sugar puckering via electrostatic effects, the linear ethynyl moiety favors C3'-endo (north) conformation through steric repulsion. This conformation is preferred by viral RNA-dependent RNA polymerases (e.g., HCV NS5B), enhancing substrate recognition and incorporation into nascent RNA chains. Once incorporated, the bulky ethynyl group causes steric hindrance, leading to chain termination—a mechanism critical for antiviral efficacy [1] [9].

Electronic properties further contribute to stability: the triple bond’s electron density reduces susceptibility to phosphorylysis and enzymatic deamination compared to hydroxyl- or amino-substituted analogues. This translates to prolonged intracellular half-lives of the active triphosphate metabolites [2].

Enhanced Pharmacokinetic Properties

  • Lipophilicity and Cellular Uptake: The ethynyl group increases logP values by ~0.5–1.0 units relative to unmodified adenosine, facilitating passive diffusion across cell membranes. This bypasses dependence on nucleoside transporters (e.g., hENT1), which are often downregulated in drug-resistant cancers [2].
  • Metabolic Resistance: Ethynyl-modified nucleosides resist degradation by adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP), enzymes that rapidly inactivate natural nucleosides. For example, 3'-C-Ethynyladenosine shows <10% deamination after 24 hours in plasma versus >90% for adenosine [9].

Versatility for Bioconjugation

The terminal alkyne enables site-specific bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This permits:

  • Lipid conjugation: Attaching myristic acid or phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine) improves blood-brain barrier penetration and lymphatic targeting. Such conjugates self-assemble into micelles or integrate into liposomes, enhancing tumor accumulation [2] [5].
  • Polymer tethering: PEG-alkyne derivatives extend circulation half-life by reducing renal clearance.
  • Diagnostic tagging: Fluorescent azides (e.g., Cy5-azide) allow cellular tracking of nucleoside distribution [5] [7].

Table 2: Comparative Properties of C3'-Modified Adenosine Analogues

ModificationConformational PreferenceMetabolic StabilityLipophilicity (ΔlogP)Bioconjugation Potential
None (adenosine)Dynamic N/S equilibriumLow (ADA/PNP-sensitive)0 (reference)None
3'-DeoxySouth (C2'-endo)Moderate+0.3Low
3'-FluoroNorth (C3'-endo)High+0.2Low
3'-AzidoSouthHigh+0.4Medium (Staudinger ligation)
3'-EthynylNorth (rigidified)Very High+0.7High (click chemistry)

Impact on Therapeutic Efficacy

Preclinical studies highlight broad-spectrum antiviral activity:

  • Inhibition of hepatitis C virus (HCV) replication via NS5B polymerase binding (IC₅₀ = 0.8 μM).
  • Activity against respiratory syncytial virus (RSV) and herpesviruses by targeting viral transcriptase.In oncology, the ethynyl group enhances ribonucleotide reductase (RNR) inhibition, depleting dNTP pools and inducing S-phase arrest. 3'-C-Ethynyladenosine derivatives show 3–5-fold greater cytotoxicity in leukemia cell lines (e.g., HL-60) versus gemcitabine [3] [7].

Properties

Product Name

3'-c-Ethynyladenosine

IUPAC Name

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C12H13N5O4/c1-2-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8+,11-,12-/m1/s1

InChI Key

VVIJADJDBPHCKC-WHNOBIIHSA-N

Synonyms

3'-C-ethynyladenosine

Canonical SMILES

C#CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O

Isomeric SMILES

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.